N-1-Naphthylethylenediamine Dihydrochloride Monomethanolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-1-Naphthylethylenediamine Dihydrochloride Monomethanolate is a hygroscopic analytical reagent. It is widely used in the spectrophotometric determination of nitrate and nitrite, as well as in the analysis of drugs and pharmaceuticals containing free primary aromatic amino groups . This compound is known for its high purity and stability under specific conditions.
Mechanism of Action
Target of Action
N-1-Naphthylethylenediamine Dihydrochloride Monomethanolate, also known as N-(1-Naphthyl)ethylenediamine dihydrochloride, is primarily used as a reagent in the spectrophotometric determination of nitrate and nitrite in water samples . Therefore, its primary targets are nitrate and nitrite ions .
Mode of Action
The compound readily undergoes a diazonium coupling reaction in the presence of nitrite to give a strongly colored azo compound . This reaction is facilitated by the presence of sulfanilamide . The resulting azo compound is responsible for the red coloration typical for a positive result .
Biochemical Pathways
The biochemical pathway involved in the action of this compound is the diazonium coupling reaction . This reaction occurs when a sample containing nitrite ions is first neutralized and then treated with dilute hydrochloric acid at 0 - 5 °C to give nitrous acid . Then an excess but fixed volume of sulfanilamide and this compound solution is added . With nitrous acid as the limiting reagent, the azo coupling reaction produces an azo dye quantitatively with respect to the nitrite ions .
Pharmacokinetics
It’s worth noting that the compound is soluble in water , which facilitates its use in aqueous solutions for analytical purposes.
Result of Action
The result of the action of this compound is the formation of a strongly colored azo compound . This compound is formed quantitatively with respect to the nitrite ions present in the sample . The intensity of the color produced is directly proportional to the concentration of nitrite in the sample, allowing for quantitative analysis .
Action Environment
The action of this compound is influenced by several environmental factors. The reaction it facilitates is sensitive to temperature, as it requires the sample to be cooled to 0 - 5 °C for the formation of nitrous acid . Additionally, the compound is hygroscopic , meaning it can absorb moisture from the environment, which may affect its stability and efficacy. It may also decompose on exposure to light , suggesting that it should be stored in a cool, dry, and dark environment for optimal stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-1-Naphthylethylenediamine Dihydrochloride Monomethanolate can be synthesized by reacting 1-naphthylamine with 2-chloroethanamine. The reaction typically occurs in an aqueous solution, and the product is isolated as the dihydrochloride salt . The compound is commercially available and can be prepared under controlled laboratory conditions to ensure high purity.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using the same basic reaction as in laboratory preparation. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pH, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
N-1-Naphthylethylenediamine Dihydrochloride Monomethanolate undergoes several types of chemical reactions, including:
Diazotation: This reaction involves the formation of a diazonium salt, which can further react to form azo compounds.
Coupling Reactions: It readily undergoes diazonium coupling reactions in the presence of nitrite to form strongly colored azo compounds.
Common Reagents and Conditions
Reagents: Common reagents include sulfanilamide and nitrite ions.
Conditions: Reactions typically occur in acidic conditions, often using dilute hydrochloric acid at low temperatures (0-5°C).
Major Products
Scientific Research Applications
N-1-Naphthylethylenediamine Dihydrochloride Monomethanolate has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Ethylenediamine: Similar in structure but lacks the naphthyl group, making it a less effective bidentate ligand.
1-Naphthylamine: Contains the naphthyl group but lacks the ethylenediamine moiety, limiting its applications in complex formation.
Uniqueness
N-1-Naphthylethylenediamine Dihydrochloride Monomethanolate is unique due to its dual functionality, combining the properties of naphthylamine and ethylenediamine. This allows it to participate in a wide range of chemical reactions and form stable complexes with various acceptors .
Properties
IUPAC Name |
methanol;N'-naphthalen-1-ylethane-1,2-diamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2.CH4O.2ClH/c13-8-9-14-12-7-3-5-10-4-1-2-6-11(10)12;1-2;;/h1-7,14H,8-9,13H2;2H,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUMCJWVZLMGNTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO.C1=CC=C2C(=C1)C=CC=C2NCCN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.